molecular formula C15H8ClNO B8687383 5-Chloro-3-phenyl-1-benzofuran-2-carbonitrile CAS No. 58878-49-2

5-Chloro-3-phenyl-1-benzofuran-2-carbonitrile

Cat. No. B8687383
Key on ui cas rn: 58878-49-2
M. Wt: 253.68 g/mol
InChI Key: YREIRORKKASFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04081549

Procedure details

Treat 2.0 g. of 2-cyano-5-chloro-3-phenylbenzo[b]furan (0.008 mole) in 30 ml. of tetrahydrofuran with 18 ml. of diborane in tetrahydrofuran (1 M solution) and reflux for 2 hours. Cool, add 10 ml. of 10% hydrochloric acid and reflux for 1/2 hour. Evaporate the solution to dryness and dissolve the residue in 50 ml. of ethanol. Add 30 ml. of ethanol saturated with hydrogen chloride. Dry the precipitate obtained to yield the title compound; m.p. 254°-256°.
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:5]=2[C:4]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)#[N:2].B#B.Cl>O1CCCC1>[ClH:12].[NH2:2][CH2:1][C:3]1[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:5]=2[C:4]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.008 mol
Type
reactant
Smiles
C(#N)C1=C(C2=C(O1)C=CC(=C2)Cl)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat 2.0 g
TEMPERATURE
Type
TEMPERATURE
Details
Cool
ADDITION
Type
ADDITION
Details
add 10 ml
CUSTOM
Type
CUSTOM
Details
Evaporate the solution to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in 50 ml
ADDITION
Type
ADDITION
Details
Add 30 ml
CUSTOM
Type
CUSTOM
Details
Dry the precipitate
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=C(C2=C(O1)C=CC(=C2)Cl)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.